molecular formula C22H20BrN5O2 B14102901 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B14102901
M. Wt: 466.3 g/mol
InChI Key: GEGGBLXGUJQUOU-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic compound with a molecular formula of C22H20BrN5O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-d][1,2,4]triazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with cyanamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-bromophenyl group: This step often involves a nucleophilic substitution reaction where a brominated aromatic compound reacts with the pyrazolo[1,5-d][1,2,4]triazine core.

    Attachment of the acetamide moiety: This can be done through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolo[1,5-d][1,2,4]triazine rings.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It may have potential as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide lies in its specific substitution pattern and the presence of the isopropyl group on the phenyl ring. This structural feature may confer unique biological activities and physicochemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H20BrN5O2

Molecular Weight

466.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H20BrN5O2/c1-14(2)16-4-3-5-18(10-16)25-21(29)12-27-22(30)20-11-19(26-28(20)13-24-27)15-6-8-17(23)9-7-15/h3-11,13-14H,12H2,1-2H3,(H,25,29)

InChI Key

GEGGBLXGUJQUOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

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